N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216978-36-7
VCID: VC4245549
InChI: InChI=1S/C25H25N3O3S2.ClH/c1-18-7-9-20(10-8-18)33(30,31)14-12-24(29)27-25-22(15-26)21-11-13-28(17-23(21)32-25)16-19-5-3-2-4-6-19;/h2-10H,11-14,16-17H2,1H3,(H,27,29);1H
SMILES: CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl
Molecular Formula: C25H26ClN3O3S2
Molecular Weight: 516.07

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride

CAS No.: 1216978-36-7

Cat. No.: VC4245549

Molecular Formula: C25H26ClN3O3S2

Molecular Weight: 516.07

* For research use only. Not for human or veterinary use.

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride - 1216978-36-7

Specification

CAS No. 1216978-36-7
Molecular Formula C25H26ClN3O3S2
Molecular Weight 516.07
IUPAC Name N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-methylphenyl)sulfonylpropanamide;hydrochloride
Standard InChI InChI=1S/C25H25N3O3S2.ClH/c1-18-7-9-20(10-8-18)33(30,31)14-12-24(29)27-25-22(15-26)21-11-13-28(17-23(21)32-25)16-19-5-3-2-4-6-19;/h2-10H,11-14,16-17H2,1H3,(H,27,29);1H
Standard InChI Key IXPGZTOJMYWCQK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl

Introduction

Overview of the Compound

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride is a synthetic organic compound. Its structure includes:

  • A thieno[2,3-c]pyridine core, which is a bicyclic heterocyclic system.

  • A benzyl group attached to the nitrogen atom.

  • A cyano group (-C≡N) at position 3 of the thienopyridine ring.

  • A tosyl group (-SO2C6H4CH3) attached to a propanamide side chain.

  • The hydrochloride salt form indicates enhanced solubility and stability for potential biological or pharmaceutical applications.

Structural Analysis

The compound’s structure suggests potential for diverse interactions due to:

  • Hydrophobic Interactions: The benzyl and tosyl groups can interact with hydrophobic pockets in target proteins.

  • Hydrogen Bonding: The cyano group and amide functionalities can act as hydrogen bond acceptors, while the amide NH can be a donor.

  • Electrostatic Interactions: The hydrochloride salt form enhances ionic interactions in aqueous environments.

Potential Applications

Given its structural features and similarity to known biologically active compounds:

  • Pharmaceutical Research: Likely a candidate for drug discovery targeting enzymes or receptors involved in inflammation or thrombosis.

  • Molecular Docking Studies: Could be explored for binding affinity with specific protein targets using computational simulations.

  • Synthetic Chemistry: The compound’s synthesis could involve stepwise functionalization of thienopyridine derivatives.

Research Gaps and Future Directions

While no direct studies on this specific compound were found:

  • Experimental data such as NMR, LC-MS spectra, or X-ray crystallography would confirm its structure.

  • Biological assays are needed to evaluate its pharmacological potential.

  • Toxicological profiling is essential for assessing safety.

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